molecular formula C6H2Br2FNO2 B1401243 1,2-Dibromo-3-fluoro-6-nitrobenzene CAS No. 1806350-70-8

1,2-Dibromo-3-fluoro-6-nitrobenzene

Cat. No.: B1401243
CAS No.: 1806350-70-8
M. Wt: 298.89 g/mol
InChI Key: RCYIYTAUTPJWMP-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-fluoro-6-nitrobenzene is a halogenated aromatic compound with the molecular formula C6H2Br2FNO2. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 1,2-Dibromo-3-fluoro-6-nitrobenzene typically involves multiple steps, including halogenation and nitration reactions. One common method involves the bromination of fluorobenzene followed by nitration. The reaction conditions often include the use of solvents like dichloromethane and reagents such as trifluoroacetic acid and trifluoroacetic anhydride . Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

1,2-Dibromo-3-fluoro-6-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro and fluorine groups can be replaced by other nucleophiles in the presence of bases like potassium carbonate.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in acidic conditions.

    Oxidation Reactions: While specific oxidation reactions for this compound are less common, the bromine and fluorine substituents can influence the reactivity of the benzene ring towards oxidizing agents.

Scientific Research Applications

1,2-Dibromo-3-fluoro-6-nitrobenzene is valuable in scientific research due to its unique properties:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology and Medicine:

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-fluoro-6-nitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The nitro group, in particular, is a strong electron-withdrawing group that can stabilize the transition state during substitution reactions .

Comparison with Similar Compounds

1,2-Dibromo-3-fluoro-6-nitrobenzene can be compared with other halogenated nitrobenzenes, such as:

    1,3-Dibromo-5-fluoro-2-nitrobenzene: Similar in structure but with different positions of substituents, affecting its reactivity and applications.

    1,4-Dibromo-2-fluoro-5-nitrobenzene: Another isomer with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific arrangement of substituents, which influences its reactivity and makes it suitable for particular applications in research and industry.

Properties

IUPAC Name

2,3-dibromo-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FNO2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYIYTAUTPJWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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